N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a thiophene-sulfonyl group, and an oxazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the 3,4-dimethoxyphenyl group, followed by the introduction of the thiophene-sulfonyl group and the oxazinan ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with structural similarities, such as other dimethoxyphenyl derivatives or thiophene-sulfonyl compounds. Examples include:
Uniqueness
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its combination of functional groups and the presence of the oxazinan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S2/c1-29-16-7-6-15(13-17(16)30-2)8-9-22-20(25)21(26)23-14-18-24(10-4-11-31-18)33(27,28)19-5-3-12-32-19/h3,5-7,12-13,18H,4,8-11,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWQFAMPUSRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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